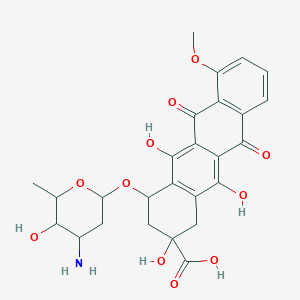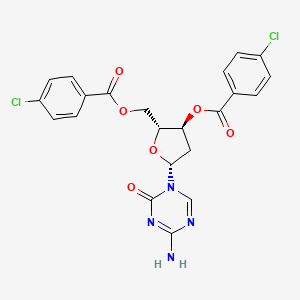
Unii-8PL9cez8WK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-8PL9cez8WK is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of heterocyclic organic compounds, which are known for their diverse biological activities. This compound has been extensively studied for its potential applications in various fields, including drug discovery, material science, and catalysis.
Scientific Research Applications
Advancements in Nanoparticle Synthesis
The synthesis of inorganic nanoparticles is pivotal for the development of new materials, impacting various industries, including electronics. The progression from vacuum tubes to semiconductor devices underscores the importance of discovering new materials through scientific research. The synthesis of nanoparticles plays a critical role in this ongoing technological evolution, showcasing the synergy between scientific discovery and technological advancement (Cushing, Kolesnichenko, & O'connor, 2004).
Transforming Research into Innovations
The translation of basic scientific research into practical innovations that benefit society is a historical constant. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a significant role in bridging the gap between research and practical deployment. By providing training, education, and financial support, NCIIA facilitates the creation of socially beneficial businesses, demonstrating a structured approach to transforming scientific discoveries into market-ready innovations (Giordan, Shartrand, Steig, & Weilerstein, 2011).
University Nanosat Program
The University Nanosat Program (UNP) exemplifies a successful collaborative model between government and academia, aimed at training the next generation of aerospace professionals. Through the development and potential deployment of student-built nanosatellites, the program highlights the importance of innovative educational programs in fostering advanced technological skills and innovative thinking in the aerospace sector (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Mechanism of Action
Target of Action
The primary targets of Lapatinib Metabolite M1 are the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and survival .
Mode of Action
Lapatinib Metabolite M1 acts intracellularly by reversibly binding to the cytoplasmic ATP-binding site of the kinase, preventing receptor phosphorylation and activation . This inhibition blocks the phosphorylation and activation of downstream second messengers (Erk1/2 and Akt), thereby regulating cellular proliferation and survival in HER1/EGFR/ERBB1 and HER2/ERBB2-expressing tumors .
Biochemical Pathways
The metabolism of Lapatinib Metabolite M1 involves a series of biochemical pathways. The compound undergoes glucuronidation and sulfation, which are thought to be major detoxication pathways for lapatinib in preclinical species . This process limits the formation of the quinoneimine reactive metabolite . The metabolism of Lapatinib Metabolite M1 is highly correlated with the rates of M1 formation, suggesting that O-dealkylation may be the rate-limiting step in lapatinib biotransformation .
Pharmacokinetics
Lapatinib Metabolite M1 undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 to a variety of oxidated metabolites . The fecal elimination pathway is predominant, representing a median of 92% of the dose with lapatinib as the largest component .
Result of Action
The action of Lapatinib Metabolite M1 results in the inhibition of cellular growth and proliferation, leading to enhanced apoptosis . In the metabolically competent human hepatic HepaRG cell line, Lapatinib Metabolite M1 was found to be more cytotoxic compared with the parent drug lapatinib .
Action Environment
The action, efficacy, and stability of Lapatinib Metabolite M1 can be influenced by various environmental factors. For instance, inter-individual variability in the formation and clearance pathways of Lapatinib Metabolite M1 likely influences the hepatic exposure to reactive metabolites and may affect the risk for hepatotoxicity .
properties
IUPAC Name |
2-chloro-4-[[6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-yl]amino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-32(29,30)9-8-24-12-16-4-7-21(31-16)14-2-5-19-17(10-14)22(26-13-25-19)27-15-3-6-20(28)18(23)11-15/h2-7,10-11,13,24,28H,8-9,12H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTCWAMLLWYBEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1268997-70-1 |
Source


|
| Record name | o-Dealkylated lapatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268997701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEALKYLATED LAPATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PL9CEZ8WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)






